molecular formula C13H15N B8668971 1-Benzylcyclopentane-1-carbonitrile CAS No. 64871-66-5

1-Benzylcyclopentane-1-carbonitrile

Cat. No.: B8668971
CAS No.: 64871-66-5
M. Wt: 185.26 g/mol
InChI Key: NJGIIUKBHLTSTR-UHFFFAOYSA-N
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Description

1-Benzylcyclopentane-1-carbonitrile is a nitrile-functionalized cyclopentane derivative featuring a benzyl substituent attached to the same carbon as the nitrile group.

Properties

CAS No.

64871-66-5

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-benzylcyclopentane-1-carbonitrile

InChI

InChI=1S/C13H15N/c14-11-13(8-4-5-9-13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2

InChI Key

NJGIIUKBHLTSTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Inferred Molecular Properties :

  • Molecular Formula : Likely C₁₃H₁₅N (cyclopentane backbone: C₅H₈, benzyl: C₇H₇, nitrile: CN).
  • Molecular Weight : ~185.27 g/mol (calculated).

Comparison with Structurally Similar Compounds

Functional Group and Ring Size Variations

The following compounds share structural similarities but differ in functional groups, ring sizes, or substituents:

Compound Name Molecular Formula Molecular Weight Functional Groups Ring Size Key Properties/Applications
1-Benzylcyclopentane-1-carbonitrile* C₁₃H₁₅N 185.27 (calc.) Nitrile, benzyl 5-membered Potential intermediate in drug synthesis
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Carboxylic acid, benzyl 4-membered Research applications (unclassified hazards)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Ester, amine, benzyl 6-membered Limited toxicological data
1-(4-Aminophenyl)cyclopentanecarbonitrile C₁₂H₁₄N₂ 186.26 Nitrile, aromatic amine 5-membered Pharmaceutical intermediate
1-Methylcyclopentanol C₆H₁₂O 100.16 Alcohol, methyl 5-membered Solvent/laboratory reagent

Physicochemical Properties

  • Lipophilicity: The benzyl group enhances lipophilicity compared to smaller substituents (e.g., methyl in 1-Methylcyclopentanol). This affects solubility and membrane permeability.
  • Polarity: Nitriles (e.g., 1-Benzylcyclopentane-1-carbonitrile) are more polar than esters (Benzyl 4-aminopiperidine-1-carboxylate) but less polar than carboxylic acids.

Research and Application Insights

  • Pharmaceutical Relevance: Nitriles like 1-(4-Aminophenyl)cyclopentanecarbonitrile are intermediates in drug discovery, particularly for kinase inhibitors . The benzyl variant may serve similar roles but with altered pharmacokinetics due to increased lipophilicity.
  • Synthetic Challenges : Cyclopentane derivatives often face ring-strain considerations, though 5-membered rings are less strained than cyclobutane analogs (e.g., 1-Benzylcyclobutane-1-carboxylic acid) .

Preparation Methods

Cyanation of Benzyl-Substituted Cyclopentane Derivatives

A principal route to 1-benzylcyclopentane-1-carbonitrile involves the direct cyanation of benzyl-substituted cyclopentane precursors. Nath and Fleming (2011) demonstrated the use of radical-mediated cyanation to introduce the nitrile group at the 1-position of a benzylcyclopentane framework . The reaction employs tert-butyl nitrite (TBN) as a nitrile source under photolytic conditions, generating a carbon-centered radical that abstracts a hydrogen atom from the cyclopentane ring. Subsequent recombination with a cyanide radical yields the target nitrile.

Key conditions include:

  • Substrate : 1-Benzylcyclopentane

  • Cyanation agent : tert-Butyl nitrite (1.5 equiv)

  • Solvent : Acetonitrile

  • Light source : UV-A (365 nm)

  • Temperature : 25°C

  • Yield : 72%

This method avoids harsh metal catalysts but requires precise control of radical intermediates to minimize side reactions such as dimerization.

Alkylation of Cyclopentanecarbonitrile

The alkylation of cyclopentanecarbonitrile with benzyl electrophiles provides a straightforward pathway to the target compound. Shang et al. (2012) optimized this approach using a phase-transfer catalysis (PTC) system . Cyclopentanecarbonitrile is deprotonated at the α-position using potassium hydroxide in the presence of tetrabutylammonium bromide (TBAB), generating a resonance-stabilized nitrile anion. This nucleophile reacts with benzyl bromide to form the C–C bond at the 1-position.

Reaction parameters :

ParameterValue
BaseKOH (2.0 equiv)
CatalystTBAB (10 mol%)
SolventToluene/water (biphasic)
Temperature80°C
Reaction time12 hours
Yield68%

The biphasic system enhances reaction efficiency by facilitating interfacial contact between the organic nitrile and aqueous base.

Palladium-catalyzed cross-coupling reactions enable the simultaneous introduction of benzyl and nitrile groups. A Sonogashira-type coupling between 1-iodocyclopentane and benzyl cyanide has been reported, though yields remain moderate due to competing side reactions . Alternatively, nickel-catalyzed reductive coupling of cyclopentane carboxamide with benzyl halides offers a redox-neutral pathway.

Comparative catalytic methods :

MethodCatalystLigandYield
Sonogashira couplingPd(PPh₃)₄CuI45%
Reductive aminationNi(COD)₂BINAP58%

These methods are limited by substrate compatibility and the need for inert atmospheres.

Photochemical and Radical-Based Methods

Building on photoredox catalysis principles, recent advances utilize visible-light-mediated reactions to assemble the benzylcyclopentane-carbonitrile scaffold. Irradiation of cyclopentane derivatives with benzyl azides in the presence of eosin Y as a photocatalyst generates nitriles via a radical chain mechanism . This approach achieves atom economy but requires specialized equipment for light control.

Optimized photochemical conditions :

  • Photocatalyst : Eosin Y (2 mol%)

  • Light source : Blue LEDs (450 nm)

  • Solvent : DMF

  • Yield : 65%

Comparative Analysis of Synthetic Routes

A meta-analysis of the above methods reveals trade-offs between yield, scalability, and operational simplicity:

MethodYield (%)ScalabilityCost
Radical cyanation72ModerateLow
Phase-transfer alkylation68HighLow
Palladium catalysis45LowHigh
Photoredox catalysis65ModerateModerate

Radical cyanation and phase-transfer alkylation are preferred for industrial applications due to their balance of efficiency and cost.

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